Lipophilicity (XLogP3-AA) Comparison: 6-Ethyl vs. 6-Methyl Analog
The 6-ethyl substitution increases lipophilicity compared to the 6-methyl analog, as quantified by computed XLogP3-AA values. 6-Ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid exhibits XLogP3-AA = 3.1, whereas 6-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid (CAS 5110-01-0) exhibits XLogP3-AA = 2.8 [1][2]. This ΔlogP of +0.3 corresponds to a ~2-fold increase in octanol-water partition coefficient, indicating enhanced membrane permeability potential for the ethyl analog.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | 6-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid (XLogP3-AA = 2.8) |
| Quantified Difference | Δ = +0.3 log units (≈ 2× higher partition coefficient) |
| Conditions | Computed using XLogP3 3.0 algorithm, PubChem release 2021.05.07 |
Why This Matters
The 0.3 log unit increase in lipophilicity may enhance passive membrane permeability, potentially improving cellular uptake in cell-based assays and in vivo bioavailability for lead optimization programs.
- [1] PubChem Compound Summary for CID 1531560, 6-Ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid, Computed Properties. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/588711-28-8#section=Computed-Properties View Source
- [2] PubChem Compound Summary for CID 75156, 6-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid, Computed Properties. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/5110-01-0#section=Computed-Properties View Source
